Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate
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Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and synthetic molecules with biological activity . They are known to possess various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available materials. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. The bond lengths and conformations can be compared with those found in previous reports .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives often involve multiple steps, including formylation, reduction, protection of hydroxy groups, and introduction of side chains .Scientific Research Applications
Interplay of Strong and Weak Hydrogen Bonds
A study focused on two carbamate derivatives, including a tert-butyl carbamate, highlights their structural characterization using single-crystal X-ray diffraction. This research underscores the significance of hydrogen bonds in forming three-dimensional molecular architectures, which could be pivotal in understanding molecular interactions in various compounds (Das et al., 2016).
Metabolic Studies in Insects and Mice
Research into the metabolism of a tert-butylphenyl N-methylcarbamate in mice and insects revealed insights into hydroxylation processes and species variation in metabolic pathways. This study could be relevant for understanding the metabolic behavior of similar carbamate compounds in biological systems (Douch & Smith, 1971).
Synthesis and Chemical Transformations
A study involving the synthesis of tert-butyl carbamate derivatives from aminomethyltrialkylsilanes sheds light on their potential for chemical transformations. This research could be crucial for developing new methods in organic synthesis and chemical engineering (Sieburth et al., 1996).
Role in Organic Synthesis
The role of tert-butyl carbamates in organic synthesis is further elucidated in studies focusing on their use as intermediates in the synthesis of bioactive compounds, including their transformation into N-ester type compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).
Potential in Drug Synthesis
Research indicates the utility of tert-butyl carbamates in the synthesis of key intermediates used in the production of medically significant compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical development (Zhao et al., 2017).
Application in Benzannulation of Indoles
A study on the benzannulation of indoles to carbazoles using tert-butylperoxide as a building block demonstrates the synthetic utility of tert-butyl carbamates in creating complex organic structures, such as carbazole alkaloids (Zheng et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-11-6-5-7-12(13(11)17-10)9-16-14(18)19-15(2,3)4/h5-7,10,17H,8-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPZJIJMVNRFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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